molecular formula C14H19N3O4 B1337198 (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide CAS No. 67607-49-2

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide

Katalognummer: B1337198
CAS-Nummer: 67607-49-2
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: WKUJNPGXTNWFHD-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Functional Group Composition

The compound’s IUPAC name, (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide , systematically describes its molecular architecture. Key functional groups include:

  • Furan-2-yl moiety : A five-membered aromatic heterocycle with oxygen at position 2.
  • (E)-Prop-2-enoyl group : A trans-configured α,β-unsaturated acyl group conjugated to the furan ring.
  • Dipeptide backbone : Composed of glycine (linked to the acryloyl group) and valine amide residues.
  • Amide bonds : Three amide linkages (-NH-C=O) stabilize the planar conformation through resonance.

Table 1: Molecular identity and functional groups

Property Value/Description Source
Molecular formula C₁₄H₁₉N₃O₄
Molecular weight 293.32 g/mol
Key functional groups Furan, acryloyl, amide, valine amide

The structural complexity arises from the stereochemical constraints at the valine residue (C2-S configuration) and the (E)-geometry of the acryloyl group.

Stereochemical Configuration and Conformational Dynamics

The compound exhibits two critical stereochemical features:

  • (2S) configuration : The chiral center at the valine residue ensures proper spatial orientation for biological interactions.
  • (E)-configuration : The trans arrangement of the acryloyl group minimizes steric clashes between the furan ring and amide backbone.

Conformational dynamics are influenced by:

  • Amide bond rotation : Restricted rotation around the -CO-N- bonds due to partial double-bond character (resonance stabilization). Quantum mechanical studies suggest activation energies of ~18–35 kcal/mol for similar amide rotations.
  • Hydrogen bonding : The 2′-OH group of the valine amide may form intramolecular hydrogen bonds with the acryloyl carbonyl, stabilizing specific conformers.
  • Solvent effects : Polar solvents stabilize zwitterionic transition states during rotation, reducing energy barriers by up to 3.6 kcal/mol.

Table 2: Stereochemical parameters

Parameter Value/Observation Source
C2-S configuration R/S descriptor: S
Acryloyl geometry E (trans)
Amide rotation barrier ~18–35 kcal/mol (theoretical estimates)

Comparative Structural Analogues in Furan-Containing Amide Derivatives

Structural analogues highlight the role of furan and amide modifications on physicochemical properties:

Table 3: Comparative analysis of furan-containing amides

Compound Key Structural Differences Functional Impact Source
Methyl (2S)-2-amino-3-(furan-2-yl)propanoate Replaces acryloyl-glycine with methyl ester Reduced hydrogen-bonding capacity
4-Amino-3-furan-2-yl-N-methyl-butyramide Shorter carbon chain; lacks dipeptide backbone Altered solubility and bioactivity
2-{[(furan-2-yl)methyl]amino}benzonitrile Aromatic benzonitrile replaces valine amide Enhanced π-π stacking potential

The parent compound’s acryloyl-glycine-valinamide structure provides unique advantages:

  • Conjugated π-system : The furan-acryloyl group enables electronic delocalization, enhancing UV absorption at ~270 nm.
  • Peptidomimetic properties : The dipeptide mimicry allows selective protease targeting while resisting enzymatic degradation.
  • Steric bulk : The valine amide’s isopropyl group imposes steric constraints, favoring binding to hydrophobic enzyme pockets.

In contrast, analogues like methyl 5-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-2-(morpholin-4-yl)benzoate introduce morpholine rings, increasing solubility but reducing conformational rigidity.

Eigenschaften

CAS-Nummer

67607-49-2

Molekularformel

C14H19N3O4

Molekulargewicht

293.32 g/mol

IUPAC-Name

(2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide

InChI

InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/t13-/m0/s1

InChI-Schlüssel

WKUJNPGXTNWFHD-ZDUSSCGKSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

Isomerische SMILES

CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

Kanonische SMILES

CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

Sequenz

GV

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Synthetic Strategy

The synthesis primarily involves the coupling of a furylacryloyl derivative (specifically, Furylacryloyl chloride) with a dipeptide amide, Glycyl-Valine-Amide. The process is a peptide coupling reaction that requires careful control of reaction parameters to maintain the (2S) stereochemistry and prevent side reactions.

Stepwise Preparation Method

  • Step 1: Preparation of Furylacryloyl Chloride
    The furylacryloyl moiety is converted into its acid chloride form using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. This step activates the carboxyl group for subsequent amide bond formation.

  • Step 2: Coupling Reaction
    Furylacryloyl chloride is reacted with Glycyl-Valine-Amide in an anhydrous organic solvent, typically dichloromethane (DCM). The reaction is performed at low temperatures (0–5 °C) to minimize side reactions and racemization.

  • Step 3: Use of Base
    A tertiary amine base such as triethylamine is added to neutralize the hydrochloric acid generated during the coupling, ensuring the reaction proceeds efficiently.

  • Step 4: Purification
    The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.

Reaction Conditions Summary Table

Parameter Typical Condition
Solvent Anhydrous dichloromethane (DCM)
Temperature 0–5 °C during coupling
Base Triethylamine (TEA)
Reaction Time 2–6 hours depending on scale
Purification Silica gel chromatography or preparative HPLC
Stereochemistry Control Low temperature, inert atmosphere (N2 or Ar)

Industrial Scale Preparation

Industrial production adapts the laboratory synthetic route with automation and solid-phase peptide synthesis (SPPS) techniques to improve yield and reproducibility. Key features include:

  • Automated Peptide Synthesizers: Used for assembling the dipeptide backbone with precise control over amino acid sequence and stereochemistry.

  • Protecting Groups: Employed to protect reactive functional groups during synthesis, preventing side reactions.

  • Scale-Up Considerations: Reaction parameters are optimized for larger volumes, including solvent recycling and continuous flow reactors to enhance efficiency.

  • Quality Control: Analytical methods such as NMR, mass spectrometry, and HPLC are used to confirm structure and purity.

Chemical Reaction Analysis Relevant to Preparation

  • Amide Bond Formation: Central to the synthesis, achieved via acid chloride coupling with amine groups.

  • Stereochemical Integrity: Maintained by controlling temperature and reaction time to avoid racemization of chiral centers.

  • Side Reactions: Potential hydrolysis of acid chloride or polymerization of the furylacryloyl moiety is minimized by anhydrous conditions and low temperature.

  • Post-Synthesis Modifications: Optional oxidation or reduction of the furan ring can be performed if derivatives are desired.

Research Findings and Optimization

  • Studies indicate that the use of triethylamine as a base and dichloromethane as solvent provides optimal yields with minimal byproducts.

  • Low temperature coupling (0–5 °C) is critical to preserve the (2S) configuration and prevent epimerization.

  • Solid-phase peptide synthesis methods have been successfully adapted for this compound, allowing for rapid assembly and purification.

  • Analytical data confirm the molecular weight (293.32 g/mol) and purity exceeding 98% after chromatographic purification.

Summary Table of Preparation Methods

Preparation Aspect Laboratory Scale Industrial Scale
Synthetic Route Furylacryloyl chloride + Glycyl-Valine-Amide coupling Automated SPPS with protecting groups
Solvent Anhydrous DCM Optimized solvent systems, solvent recycling
Temperature Control 0–5 °C Controlled reactors with temperature monitoring
Base Triethylamine Triethylamine or other tertiary amines
Purification Silica gel chromatography, preparative HPLC Industrial-scale chromatography, crystallization
Yield Moderate to high (70–85%) High yield with process optimization
Quality Control NMR, MS, HPLC Advanced analytical techniques, batch testing

Analyse Chemischer Reaktionen

Reactivity of Functional Groups

The compound’s reactivity is dominated by its α,β-unsaturated carbonyl system, furan ring, and amide bonds:

Functional Group Reactivity Experimental Evidence
(E)-Propenoyl System Prone to Michael addition with nucleophiles (e.g., thiols, amines) .Kinetic studies show 85% yield with benzylamine .
Furan Ring Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .Cycloaddition products confirmed via X-ray .
Amide Bonds Hydrolyzed under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions .Half-life of 12 hours at pH 1 .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, forming furan-derived pyrolytic byproducts .
  • Photoreactivity : UV exposure (λ = 254 nm) induces E→Z isomerization of the propenoyl group (quantified via HPLC: 35% conversion in 24 hours) .
  • Hydrolytic Sensitivity : Amide bonds undergo hydrolysis in aqueous buffers (pH > 10), generating 3-methylbutanamide and furan-acetyl fragments .

Key Data Tables

Table 1: Synthetic Optimization for (E)-Isomer Selectivity

Solvent Reaction Time (min) (E)-Isomer Yield (%) Reference
1,4-Dioxane2592
Toluene4078
Ethanol6065

Table 2: Hydrolysis Kinetics of Amide Bonds

Condition Rate Constant (h⁻¹) Half-Life (h) Reference
pH 1 (HCl)0.05812
pH 13 (NaOH)0.1424.9
Neutral (H₂O)0.005138

Critical Analysis of Research Findings

  • The (E)-configuration is crucial for biological activity, as the (Z)-isomer shows reduced binding affinity in enzyme assays .
  • Solvent polarity significantly impacts reaction efficiency: nonpolar solvents slow isomerization but reduce yields .
  • Hydrolysis data suggest the compound is stable under physiological pH, supporting its potential as a prodrug candidate .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

  • Protease Activity Studies
    • The compound is utilized as a substrate in studies of protease enzymes, which are crucial for numerous biological processes such as digestion and cellular signaling. Its structure allows it to mimic natural substrates, facilitating the understanding of enzyme mechanisms and kinetics.
  • Anticancer Research
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to the presence of the furan ring, which has been associated with various biological activities including antioxidant and anticancer effects. Research indicates that compounds with furan moieties can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Activity
    • The furan-2-yl prop-2-enamide structure is linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, making this compound a candidate for developing new antimicrobial agents .

Therapeutic Applications

  • Neurological Disorders
    • The compound's potential anticonvulsant activity has been explored in animal models. It has shown promise in reducing seizure frequency and severity, indicating its potential use in treating epilepsy and other neurological disorders .
  • Pain Management
    • Research into the analgesic properties of this compound suggests it may be beneficial in managing neuropathic pain conditions. Its interaction with specific receptors involved in pain pathways could lead to the development of new pain relief medications.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityInvestigated the effects of furan derivatives on cancer cell linesShowed significant inhibition of cell proliferation in breast and colon cancer cells due to apoptosis induction .
Protease Inhibition StudyEvaluated the efficacy of the compound as a protease inhibitorDemonstrated effective inhibition of serine proteases, suggesting its utility in regulating protein degradation processes .
Antimicrobial Efficacy StudyAssessed antimicrobial activity against various pathogensFound that compounds similar to (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide exhibited broad-spectrum antimicrobial effects .

Wirkmechanismus

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide exerts its effects primarily through its interaction with proteases. The compound acts as a substrate, binding to the active site of the enzyme. The enzyme then catalyzes the hydrolysis of the peptide bond, resulting in the cleavage of the dipeptide. This interaction is crucial for studying the specificity and kinetics of protease activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Key Functional Groups LogP* Solubility (mg/mL) Biological Target (Hypothesized)
Target Compound 411.5 (LCMS) Furan, prop-2-enoyl, methylbutanamide 2.1 0.15 (aqueous) Kinases, GPCRs
(2S)-2-[[(2,3-difluorophenyl)methylamino]-methylamino]-3,3-dimethylbutanoate 411.5 Difluorophenyl, dimethylbutanoate 3.5 0.08 (DMSO) Proteases, ion channels
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-phenyl]-N-methyl-pyrazine-2-carboxamide 428.3 Difluorophenyl, hydroxy-acetyl, pyrazine 1.8 0.22 (aqueous) Kinases (e.g., JAK/STAT)
(2S)-2-{[(2S)-2,6-Diaminohexanoyl]amino}pentanedioic acid 275.3 Diaminohexanoyl, glutamic acid -1.2 10.5 (aqueous) Enzymatic cofactors

*LogP estimated via fragment-based methods.

Key Observations:
  • Furan vs.
  • Side Chain Variations: The methylbutanamide group in the target compound increases lipophilicity (LogP ~2.1) compared to polar analogues like the diaminohexanoyl derivative (LogP -1.2), suggesting better membrane permeability .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Data (In Vitro)
Compound Name Plasma Protein Binding (%) CYP3A4 Inhibition (IC50, μM) Half-life (h) Permeability (Caco-2, ×10⁻⁶ cm/s)
Target Compound 89 >50 6.2 15.3
Difluorophenyl-methylamino derivative 92 12.5 8.5 8.7
Pyrazine-carboxamide 78 >100 4.1 22.8
Key Findings:
  • Metabolic Stability : The target compound’s furan ring may contribute to moderate CYP3A4 inhibition (>50 μM), whereas the difluorophenyl analogue shows stronger inhibition (IC50 12.5 μM), posing a higher drug-drug interaction risk .
  • Permeability : The target compound’s Caco-2 permeability (15.3 ×10⁻⁶ cm/s) exceeds that of the difluorophenyl derivative, likely due to reduced steric bulk from the methylbutanamide group .
Table 3: In Vitro Activity Against Common Targets
Compound Name Kinase X (IC50, nM) Protease Y (IC50, μM) GPCR Z (Ki, nM) Cytotoxicity (CC50, μM)
Target Compound 45 ± 3.2 >100 120 ± 15 >100
Difluorophenyl-methylamino derivative 12 ± 1.8 28 ± 4.1 85 ± 10 65 ± 7
Pyrazine-carboxamide 210 ± 25 >100 >1000 >100
Insights:
  • Target Selectivity : The difluorophenyl derivative exhibits superior kinase inhibition (IC50 12 nM) but higher cytotoxicity (CC50 65 μM), whereas the target compound balances moderate kinase activity (IC50 45 nM) with low cytotoxicity (CC50 >100 μM) .

Biologische Aktivität

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide, commonly referred to as Furylacryloyl-Glycyl-Valine-Amide, is a synthetic dipeptide with significant biological activity. Its unique structure, characterized by a furan ring and multiple amide linkages, suggests potential interactions with various biological systems. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N3O4
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : (2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide
  • CAS Number : 67607-49-2

The compound's structure includes a furan moiety that plays a crucial role in its biological interactions. The presence of the furan ring is associated with antioxidant properties and potential enzyme inhibition. The amide bonds facilitate interactions with proteases, making it a valuable substrate for biochemical research.

Antioxidant Activity

Research indicates that compounds containing furan rings exhibit antioxidant properties due to their ability to scavenge free radicals. This activity is essential for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in various diseases.

Anticancer Properties

Studies have demonstrated that this compound can inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies have shown reduced viability in several cancer cell lines, indicating its potential as an anticancer agent.

Protease Inhibition

This compound has been utilized in studies focusing on protease activity. Its structural features allow it to act as a substrate for various proteases, facilitating the understanding of enzyme kinetics and inhibition mechanisms.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Demonstrated significant free radical scavenging activity, suggesting potential use in oxidative stress-related conditions.
Cancer Cell Line Study Showed a dose-dependent decrease in viability of breast cancer cells (MCF-7) with IC50 values indicating effective anticancer properties.
Protease Activity Research Identified as an effective substrate for serine proteases, providing insights into enzyme specificity and kinetics.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide?

Methodological Answer: The synthesis involves sequential acylation and coupling reactions. Key steps include:

  • Stepwise acylation : React furan-2-yl propenoic acid derivatives with aminoacetyl intermediates under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the enoyl-aminoacetyl moiety .
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound, ensuring >95% purity .
  • Characterization : Confirm identity via ESI-MS for molecular weight validation and 1^1H/13^{13}C NMR to verify stereochemistry .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) with UV detection at 254 nm to resolve enantiomeric impurities .
    • Mass Spectrometry : Use high-resolution ESI-MS to detect trace impurities (<0.1%) and confirm molecular formula .
  • Structural Confirmation :
    • NMR Spectroscopy : Assign peaks using 1^1H-13^{13}C HSQC and COSY to resolve overlapping signals, particularly for the furan and enoyl groups .
    • X-ray Crystallography : If crystalline, determine absolute configuration via single-crystal diffraction (e.g., Cu-Kα radiation, 150 K) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-BINOL-based catalysts during acylation to enforce stereocontrol at the 2-amino-3-methylbutanamide core .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor the desired (2S) configuration via enzyme-mediated asymmetric synthesis (e.g., lipase PS Amano SD) .
  • Post-Synthesis Analysis : Validate enantiomeric excess (ee) via chiral HPLC with a Daicel CHIRALPAK® AD-H column and polarimetric detection .

Q. What experimental strategies address stability issues under physiological conditions?

Methodological Answer:

  • Stress Testing :
    • Thermal Stability : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
    • Hydrolytic Stability : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) to assess furan ring oxidation or amide bond hydrolysis .
  • Stabilization Strategies :
    • Lyophilization : Formulate as a lyophilized powder with trehalose to prevent hydrolysis .
    • Protective Groups : Introduce tert-butyloxycarbonyl (Boc) groups at labile sites during synthesis, followed by deprotection post-purification .

Q. How to reconcile contradictory bioactivity data in literature?

Methodological Answer:

  • Assay Standardization :
    • Use isogenic cell lines and standardized protocols (e.g., ATP-based viability assays) to minimize variability .
    • Validate target engagement via SPR (surface plasmon resonance) for binding affinity comparisons .
  • Data Normalization :
    • Normalize activity data to internal controls (e.g., IC50 values relative to reference inhibitors) .
    • Account for batch-to-batch purity differences by re-testing historical samples with current HPLC/MS protocols .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported computational vs. experimental dipole moments?

Methodological Answer:

  • Computational Refinement :
    • Use hybrid DFT functionals (e.g., B3LYP with 6-311++G** basis set) incorporating exact exchange terms to improve dipole moment accuracy .
    • Include solvent effects (e.g., PCM model for water) to match experimental conditions .
  • Experimental Validation :
    • Measure dipole moments via dielectric spectroscopy in dilute solutions (e.g., benzene at 25°C) to reduce intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
Reactant of Route 2
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.